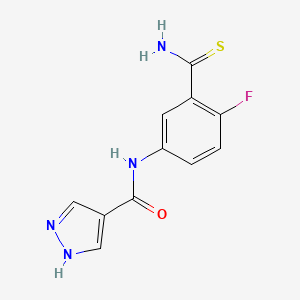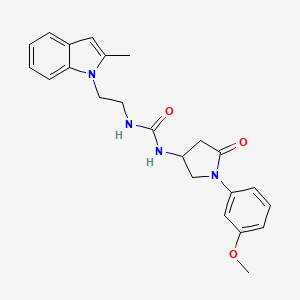
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activities and Docking Study
- Urea derivatives like 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea have been synthesized and analyzed for their antitumor activities. The structure was characterized using NMR, ESI-MS, and X-ray diffraction. The compound showed potential antitumor activity analyzed by MTT assay and was docked into CDK4 protein to analyze interactions with the active site residues, indicating its potential in cancer research (Ch Hu et al., 2018).
Directed Lithiation
- Directed lithiation of urea derivatives such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has been explored to produce various substituted products. This research outlines the chemical flexibility and utility of urea compounds in organic synthesis, potentially aiding in the creation of new drugs or materials (Keith Smith et al., 2013).
Enzyme Inhibition and Anticancer Investigations
- Urea derivatives have been synthesized and subjected to enzyme inhibition assays, including urease, β-glucuronidase, and phosphodiesterase enzymes. Some compounds showed significant inhibition rates, and an effect on prostate cancer cell lines was observed, indicating their potential in developing new therapeutic agents (Sana Mustafa et al., 2014).
Stereoselective Synthesis
- The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, has been performed using urea derivatives. This highlights the compound's role in synthesizing biologically active molecules with precise stereochemical configurations, crucial for drug development and biochemical research (Zecheng Chen et al., 2010).
Metal Chelating Effects and Inhibition Profiles
- Urea derivatives have been tested for their metal chelating effects and inhibition profiles against significant enzymes like acetylcholinesterase and carbonic anhydrase. These findings indicate the potential of urea compounds in treating conditions related to enzyme dysregulation or as part of metal-responsive therapeutic agents (A. Sujayev et al., 2016).
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methylindol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-12-17-6-3-4-9-21(17)26(16)11-10-24-23(29)25-18-13-22(28)27(15-18)19-7-5-8-20(14-19)30-2/h3-9,12,14,18H,10-11,13,15H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQAOPSHROEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2821847.png)


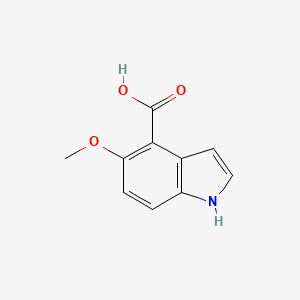

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2821856.png)
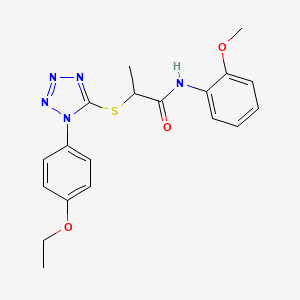
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2821858.png)
![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)
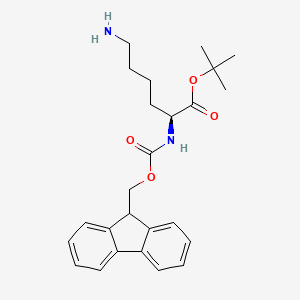

![Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2821865.png)
